4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol
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Description
Scientific Research Applications
Photodynamic Therapy Application
A study introduced new zinc phthalocyanine derivatives substituted with Schiff base groups, characterized for their photophysical and photochemical properties. These derivatives exhibited significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antioxidant Activities
Research on bromophenol derivatives from the red alga Rhodomela confervoides revealed their potential in anticancer and antioxidant activities. Though some compounds showed moderate activity against human cancer cell lines and microorganisms, their structural elucidation contributes to understanding the bioactive potential of bromophenol derivatives (Zhao et al., 2004).
Carbonic Anhydrase Inhibition
Another study focused on the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. These compounds, including natural bromophenols and synthesized derivatives, demonstrated inhibitory potencies against human carbonic anhydrase isozymes, suggesting their potential use in treating conditions like glaucoma, epilepsy, and osteoporosis (Akbaba et al., 2013).
Synthesis and Biological Activities
Further research on synthesized methylated and acetylated derivatives of natural bromophenols indicated their significant antioxidant and anticancer activities at the cellular level. These derivatives ameliorated oxidative damage and showed potential in inducing apoptosis in cancer cells, highlighting their therapeutic potential (Dong et al., 2022).
properties
IUPAC Name |
4-bromo-2-[[(4-methoxyphenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-19-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)18/h2-8,17-18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRWXUKAMBVYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol |
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